molecular formula C23H29N3O3 B15035172 Isopropyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate

Isopropyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate

Cat. No.: B15035172
M. Wt: 395.5 g/mol
InChI Key: TZWHYEACBSUGNR-UHFFFAOYSA-N
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Description

Isopropyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a dibenzoazepine core, a dimethylamino group, and an isopropyl carbamate moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate typically involves multiple steps:

    Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine and suitable reagents to attach the dimethylamino group to the dibenzoazepine core.

    Attachment of the Isopropyl Carbamate Moiety: This final step involves the reaction of the intermediate compound with isopropyl chloroformate to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Isopropyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, leading to modulation of their activity. The pathways involved may include signal transduction cascades and alterations in gene expression.

Comparison with Similar Compounds

    Imipramine: Shares the dibenzoazepine core but lacks the isopropyl carbamate moiety.

    Desipramine: Similar to imipramine but with a different substitution pattern.

    Amitriptyline: Another dibenzoazepine derivative with distinct functional groups.

Uniqueness: Isopropyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate is unique due to its combination of a dibenzoazepine core, a dimethylamino group, and an isopropyl carbamate moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

propan-2-yl N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C23H29N3O3/c1-16(2)29-23(28)24-19-12-11-18-10-9-17-7-5-6-8-20(17)26(21(18)15-19)22(27)13-14-25(3)4/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3,(H,24,28)

InChI Key

TZWHYEACBSUGNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN(C)C)C=C1

Origin of Product

United States

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